3-chloro-N-(3-methylbutan-2-yl)aniline

Catalog No.
S13773559
CAS No.
M.F
C11H16ClN
M. Wt
197.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(3-methylbutan-2-yl)aniline

Product Name

3-chloro-N-(3-methylbutan-2-yl)aniline

IUPAC Name

3-chloro-N-(3-methylbutan-2-yl)aniline

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

InChI

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3

InChI Key

QJRVQHADQOMOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=CC=C1)Cl

3-Chloro-N-(3-methylbutan-2-yl)aniline is an organic compound characterized by the presence of a chlorine atom and a branched alkyl group attached to an aniline structure. Its molecular formula is C11H15ClNC_{11}H_{15}ClN and it has a molecular weight of approximately 201.7 g/mol. The compound features a chloro substituent at the 3-position of the aniline ring and a 3-methylbutan-2-yl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives, which may exhibit distinct biological activities.
  • Reduction: Reduction reactions can convert functional groups within the molecule, such as nitro groups to amino groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 3-chloro-N-(3-methylbutan-2-yl)aniline is linked to its structural features, which may allow it to interact with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties: Certain analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating metabolic pathways.

Further research is needed to elucidate the precise mechanisms of action and therapeutic potentials of this compound.

The synthesis of 3-chloro-N-(3-methylbutan-2-yl)aniline typically involves several steps:

  • Starting Materials: The synthesis begins with an appropriate aniline derivative and a chloroalkane.
  • Alkylation Reaction: The aniline is reacted with a suitable alkyl halide (in this case, 3-methylbutan-2-yl chloride) under basic conditions to facilitate nucleophilic substitution.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

This method allows for the introduction of both the chloro and alkyl substituents onto the aniline core efficiently.

3-Chloro-N-(3-methylbutan-2-yl)aniline has several notable applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: The compound may be used in the development of organic electronic materials due to its unique electronic properties.
  • Agricultural Chemicals: Potential applications include use as herbicides or fungicides due to its biological activity.

Interaction studies involving 3-chloro-N-(3-methylbutan-2-yl)aniline focus on its binding affinity to various biological targets. Research indicates that it may interact with:

  • Receptors: Binding studies suggest potential interactions with neurotransmitter receptors, which could influence pharmacological effects.
  • Enzymes: Investigations into enzyme inhibition reveal that this compound might modulate metabolic pathways crucial for disease processes.

These studies are essential for understanding its therapeutic potential and guiding future drug development efforts.

Several compounds share structural similarities with 3-chloro-N-(3-methylbutan-2-yl)aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-ChloroanilineC6H6ClNC_6H_6ClNSimpler structure; lacks the branched alkyl group
N,N-Dimethyl-N-(3-methylbutan-2-yl)anilineC11H17NC_{11}H_{17}NContains dimethyl substituents affecting reactivity
4-Chloro-N-(3-methylbutan-2-yl)anilineC11H15ClNC_{11}H_{15}ClNChlorine at the para position; alters electronic properties

The uniqueness of 3-chloro-N-(3-methylbutan-2-yl)aniline lies in its combination of a chloro substituent and a branched alkyl group, which confer specific chemical reactivity and biological activity not present in simpler or differently substituted analogs. This structural complexity enhances its potential applications in medicinal chemistry and material sciences.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.0971272 g/mol

Monoisotopic Mass

197.0971272 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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